Aflatoxin B2-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

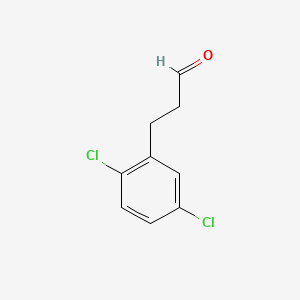

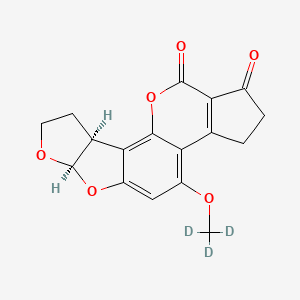

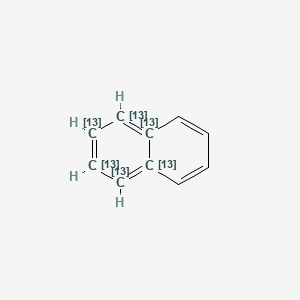

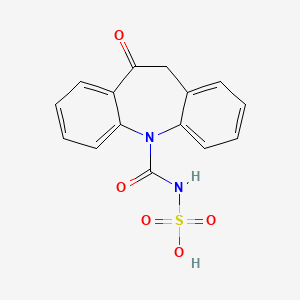

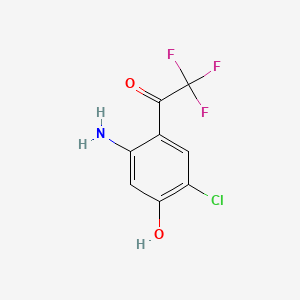

Aflatoxin B2-d3 is a type of aflatoxin, which are mycotoxins produced by certain molds, particularly Aspergillus species . It is a stable isotope and metabolite of aflatoxin . The molecular formula of Aflatoxin B2-d3 is C17H11D3O6 .

Synthesis Analysis

The total synthesis of aflatoxin B2 was completed via Pechmann-type annulation and aerobic oxidation . The synthesis process involves complex chemical reactions and requires specific conditions .

Molecular Structure Analysis

The molecular structure of Aflatoxin B2-d3 is complex, with a molecular weight of 317.3 . It consists of a difuranocoumarin compound .

Chemical Reactions Analysis

Aflatoxin B2-d3 undergoes various chemical reactions during its synthesis . The most significant reaction is the Pechmann-type annulation and aerobic oxidation .

Physical And Chemical Properties Analysis

Aflatoxin B2-d3 is a stable isotope with a molecular weight of 317.3 . It is more easily produced in humid and high-temperature environments .

科学的研究の応用

Food Safety and Contamination Detection

Aflatoxin B2-d3 is used as a reference standard in the detection of aflatoxin contamination in food crops. It helps in ensuring the accuracy of analytical methods such as High-Performance Liquid Chromatography (HPLC) when detecting the presence of aflatoxins in food products .

Development of Detection Technologies

The compound is also instrumental in the development of new aflatoxin detection technologies. For instance, researchers use it to calibrate equipment and validate new detection methods, such as miniaturized detection units for aflatoxins on Thin Layer Chromatography (TLC) plates .

Feed Industry Analysis

Similar to its application in food safety, Aflatoxin B2-d3 is used in the feed industry to analyze and control the quality of animal feed, preventing the transfer of aflatoxins through the food chain to dairy products like milk .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Aflatoxin B2-d3, like other aflatoxins, is primarily produced by the fungi species Aspergillus flavus and Aspergillus parasiticus . The primary targets of aflatoxins are various food commodities and regional crops, which they contaminate under favorable conditions like high temperature and moisture . Aflatoxins are known to be potent carcinogens, mutagens, teratogens, and immunosuppressants .

Mode of Action

The mode of action of aflatoxins involves their interaction with the DNA in cells. Aflatoxins are metabolized in the liver to form a reactive epoxide derivative (Aflatoxin-exo 8,9-epoxide) that can bind to DNA and proteins, leading to mutations and toxic effects . The imidazole ring of aflatoxins may also open under slightly alkaline conditions to form two stable isomers, cis- and trans-AFB1-formamidopyrimidine (AFB1-FAPy) adducts .

Biochemical Pathways

Aflatoxins affect several biochemical pathways. They are synthesized by many fungi species as secondary metabolites . The aflatoxin biosynthesis pathway can be inhibited by certain phytochemicals, such as gallic acid and quercetin, which suppress aflatoxin biosynthesis . The degradation of aflatoxins is initiated by oxidation, hydroxylation, reduction, or elimination reactions, mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases .

Pharmacokinetics

The pharmacokinetics of aflatoxins involve their absorption, distribution, metabolism, and excretion (ADME). Aflatoxins are metabolized primarily in the liver, with cytochrome P450 (CYP450) enzymes accounting for more than 80% of the overall metabolism of these compounds . The key metabolizing enzymes of AFB1, the most potent aflatoxin, are CYP3A4 and CYP1A2 .

Result of Action

The result of aflatoxin action is primarily toxic, with effects ranging from acute toxicity to chronic diseases. Aflatoxins are known to cause liver cancer and have been associated with other health issues like growth impairment, immunosuppression, and hepatic disorders . They are also known to cause devastating chronic diseases and aflatoxicosis outbreaks .

Action Environment

The action of aflatoxins is influenced by environmental factors. Aflatoxin proliferation is more frequent in tropical regions due to the optimal climate conditions required for their production . Factors such as poor harvesting practices, improper storage, and poor transportation conditions can also influence aflatoxin contamination .

特性

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXEZEXMQWHT-QVDKJMHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217830-52-8 |

Source

|

| Record name | (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3â??,2â??:4,5]furo[2,3-h][1]benzopyran-1,11-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)